
3,5-diethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Vue d'ensemble
Description
3,5-Diethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, commonly referred to as DEP, is a synthetic compound with many potential applications in scientific research. It has a wide range of potential applications, including but not limited to, biochemical studies, physiological studies, and lab experiments.
Applications De Recherche Scientifique
Catalytic Applications in Polymerization Processes
Research has demonstrated that pyrazolylamine ligands, including those related to the compound , have been used in the synthesis of nickel complexes that catalyze the oligomerization or polymerization of ethylene. These reactions yield various products depending on the co-catalyst and solvent used, indicating the versatility of these compounds in catalyzing polymer formation (Obuah et al., 2014).
Synthesis of Antitubercular and Antifungal Compounds
Compounds derived from the pyrazole moiety, similar to the target compound, have been synthesized and evaluated for their antitubercular and antifungal activities. Some derivatives exhibited significant biological activity, highlighting the potential of such compounds in developing new therapeutic agents (Syed et al., 2013).
Structural Analysis and Ligand Development
Pyrazole derivatives have also been used to prepare functionalized ligands for coordination chemistry. For example, a study focused on the structure of a β-amino dicarbonyl compound featuring pyrazole and pyrrolidine groups, demonstrating the compound's potential as a ligand in the development of complex molecular structures (Meskini et al., 2011).
Antiproliferative Agents against Cancer
Novel pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some compounds showed potent antiproliferative activities, suggesting their utility as potential therapeutic agents in treating leukemia and breast cancer (Ananda et al., 2017).
Activation of Small Molecules
Pyrazolylmethylpyridine palladium complexes have been synthesized and studied for their ability to activate small molecules. These complexes show promise in applications such as oligomerization of ethylene, demonstrating the functional versatility of pyrazole-based compounds in catalysis (Ojwach et al., 2009).
Propriétés
IUPAC Name |
3,5-diethyl-1-(pyrrolidin-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-3-10-8-12(4-2)15(14-10)9-11-6-5-7-13-11/h8,11,13H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNRCFOZOTUMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC2CCCN2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



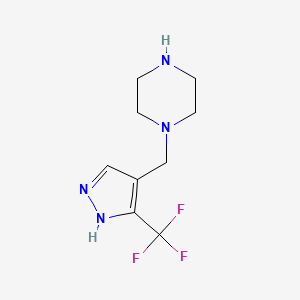
![2-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1471799.png)

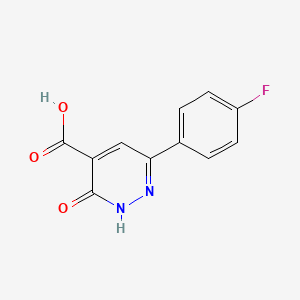
![2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471804.png)

![2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1471806.png)
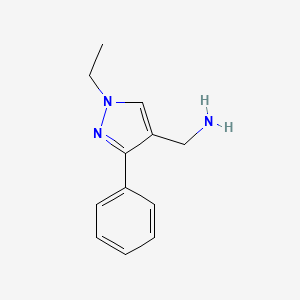

![1-methyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471810.png)
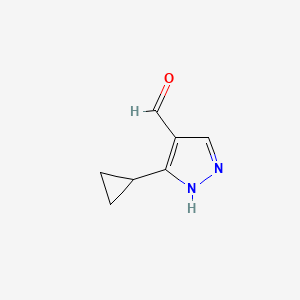

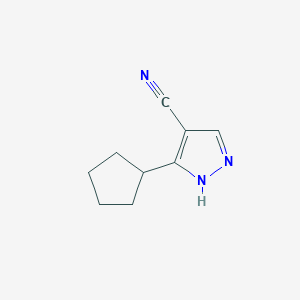
![1-methyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471817.png)